molecular formula C12H10N2O3 B1387233 (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid CAS No. 1105193-70-1

(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid

Cat. No.: B1387233
CAS No.: 1105193-70-1
M. Wt: 230.22 g/mol
InChI Key: QRPMZNROSUZRLG-UHFFFAOYSA-N
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Description

(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms This particular compound features a phenyl group attached to the fourth position of the pyrimidine ring and an acetic acid moiety at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the condensation of benzaldehyde with urea to form 4-phenyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. This intermediate is then subjected to further reactions, such as alkylation with bromoacetic acid, to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrimidines .

Scientific Research Applications

Chemistry

In chemistry, (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like xanthine oxidase, which is involved in the metabolism of purines .

Medicine

Medically, this compound derivatives are being explored for their anti-inflammatory and anti-cancer properties. These derivatives can modulate various biological pathways, making them potential candidates for therapeutic agents .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a phenyl group and an acetic acid moiety attached to the pyrimidine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17/h1-6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPMZNROSUZRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-70-1
Record name 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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